N-(3-phenylpropyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
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Description
N-(3-phenylpropyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3OS and its molecular weight is 347.52. The purity is usually 95%.
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Scientific Research Applications
Radiolabeling Techniques
Research by Saemian et al. (2012) has explored methods for the radiolabeling of carboxamide derivatives, which are critical for understanding the biodistribution and pharmacokinetics of potential therapeutic agents. Their work demonstrates a convenient method for ^14C-labeling of N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, highlighting the utility of these techniques in drug development and diagnostic imaging (Saemian, Shirvani, & Javaheri, 2012).
Synthetic Chemistry
A novel one-pot synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed, showcasing the synthetic versatility and potential pharmaceutical applications of similar structures. This method, which involves an aromatic diamine, Meldrum's acid, and an isocyanide, highlights the broad spectrum of biological activities associated with benzodiazepine derivatives, including their roles as anxiolytics, antiarrhythmics, and vasopressin antagonists (Shaabani et al., 2009).
Photoaffinity Labeling
The study of photoaffinity labeling, a technique used to identify target molecules of drugs within cells, has been advanced by the synthesis of 3-trifluoromethyl-3-phenyldiazirine. This compound, when exposed to light, generates a reactive carbene that can covalently attach to nearby biomolecules, facilitating the study of drug-target interactions. This research underscores the importance of such compounds in developing tools for biological research and drug development (Brunner, Senn, & Richards, 1980).
Pharmaceutical Development
The search for new anticancer agents led to the synthesis and biological evaluation of novel homopiperazine derivatives, demonstrating the potential therapeutic applications of diazepane derivatives. These studies provide a basis for the development of new drugs with improved efficacy and safety profiles (Teimoori et al., 2011).
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYCTWKJIVYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCCC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.